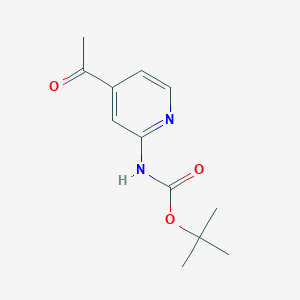

tert-butyl N-(4-acetylpyridin-2-yl)carbamate

Description

tert-Butyl N-(4-acetylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the 2-position of the pyridine ring and an acetyl substituent at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization during multi-step syntheses . The acetyl group at the 4-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions in biological systems.

Properties

IUPAC Name |

tert-butyl N-(4-acetylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQZFTXBZHBALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylpyridin-2-yl)carbamate typically involves the reaction of 4-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of tert-butyl N-(4-acetylpyridin-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-acetylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that tert-butyl N-(4-acetylpyridin-2-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its potential to induce apoptosis in breast cancer cells by activating caspase pathways .

- Neuroprotective Effects : The compound has been demonstrated to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatment .

- Anti-inflammatory Properties : In vitro assays revealed that this compound inhibits the production of pro-inflammatory cytokines, indicating a role in modulating immune responses .

- Biochemical Research

- Drug Development

Case Study 1: Anticancer Activity

In a preclinical trial involving MCF-7 breast cancer cells:

- Treatment Regimen : The compound was administered alongside standard chemotherapy agents.

- Results : Significant tumor growth inhibition was observed, with an IC50 value of 12.5 µM attributed to caspase activation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | Apoptosis induction |

Case Study 2: Neuroprotection

In a mouse model of Alzheimer's disease:

- Treatment Regimen : Administration of the compound showed improved cognitive function.

- Results : Reduced amyloid plaque formation compared to untreated controls, indicating potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-acetylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares tert-butyl N-(4-acetylpyridin-2-yl)carbamate with analogous pyridine-based carbamates, focusing on structural features, synthetic routes, and applications.

Structural Analogues on Pyridine Scaffolds

tert-Butyl N-(4-methylpyridin-2-yl)carbamate

- Substituents : 4-methyl group on pyridine.

- Key Features : The methyl group at position 4 provides electron-donating effects, contrasting with the acetyl group’s electron-withdrawing nature.

- Applications : Used as an intermediate in synthesizing p38 MAP kinase inhibitors, such as imidazoles and thiazolopyridines. The crystal structure reveals intermolecular N–H···N hydrogen bonding, enhancing stability .

- Comparison : The methyl group offers steric bulk without significantly altering electronic properties, making it suitable for hydrophobic interactions in kinase binding pockets.

tert-Butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate

- Substituents : 4-acetyl and 6-chloro groups on pyridine.

- Comparison: The combined presence of acetyl and chloro substituents may increase reactivity in substitution reactions compared to the mono-substituted acetyl derivative.

tert-Butyl N-(4-chloropyridin-2-yl)carbamate

- Substituents : 4-chloro group on pyridine.

- Key Features : Chlorine’s strong electron-withdrawing nature polarizes the pyridine ring, facilitating nucleophilic aromatic substitution.

- Applications: Not explicitly stated, but analogous compounds are used in cross-coupling reactions for functionalized heterocycles .

tert-Butyl N-Benzyl-N-(4-methyl-2-pyridyl)carbamate

- Substituents : N-benzyl and 4-methyl groups on pyridine.

- Key Features : The benzyl group introduces aromatic bulk, enhancing lipophilicity and influencing binding to hydrophobic enzyme regions.

- Applications : Found in p38 MAP kinase inhibitors and histamine H2-receptor antagonists .

- Comparison : The benzyl group diversifies functionalization options, enabling tailored interactions in drug design.

Non-Pyridine Carbamate Analogues

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Scaffold : Piperidine ring with acetyl and carbamate groups.

- Key Features : The piperidine ring offers conformational flexibility, while the acetyl group modifies electronic properties.

- Applications: Intermediate in synthesizing kinase inhibitors (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide) .

tert-Butyl N-(4-cyanooxan-4-yl)carbamate

Comparative Data Table

Key Research Findings

- Electronic Effects : The acetyl group in tert-butyl N-(4-acetylpyridin-2-yl)carbamate increases electrophilicity at the pyridine ring, facilitating further functionalization .

- Biological Activity : Methyl and benzyl substituents on pyridine carbamates enhance binding to kinase active sites, as seen in p38 MAP kinase inhibitors .

- Synthetic Utility : tert-Butyl carbamates are versatile intermediates; for example, piperidine-based analogs are used in multi-step syntheses of complex drug candidates .

Biological Activity

Tert-butyl N-(4-acetylpyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a pyridine ring substituted with an acetyl group. This structural configuration allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Enzyme Inhibition

Research indicates that tert-butyl N-(4-acetylpyridin-2-yl)carbamate acts as an enzyme inhibitor. The mechanism generally involves binding to the active sites of enzymes, thereby modulating their activity. Such interactions are crucial in the development of therapeutic agents targeting various diseases.

- Example Studies :

- A study demonstrated that similar pyridine derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting a comparable mechanism for this compound.

Receptor Interactions

The compound also shows promise as a ligand for certain receptors, which could lead to significant therapeutic applications. The interaction with receptors may influence signal transduction pathways relevant in disease processes.

- Potential Applications :

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl N-(4-acetylpyridin-2-yl)carbamate, it is useful to compare it with other pyridine derivatives known for their biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyridine-2-carboxylic acid derivative | Carboxylic acid group on pyridine | Anti-inflammatory |

| Aminopyridine | Amino group on pyridine | Neuroprotective |

| Carbamate insecticide | Carbamate linkage | Insect neurotoxin |

This table illustrates how structural variations influence biological activity, emphasizing the potential of tert-butyl N-(4-acetylpyridin-2-yl)carbamate as a versatile scaffold for drug design.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

- Antiviral Activity : Derivatives of 2-acetylpyridine have been investigated for their ability to inhibit viral enzymes, showcasing the potential for developing antiviral therapies .

- Cytotoxic Effects : Research has shown that certain pyridine-based compounds can induce cytotoxicity in cancer cell lines, suggesting that tert-butyl N-(4-acetylpyridin-2-yl)carbamate may also possess anticancer properties .

- Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from apoptosis induced by amyloid beta peptides, which is significant for Alzheimer's disease research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl N-(4-acetylpyridin-2-yl)carbamate, and how can purity be validated?

- Methodology :

- Synthesis : Use a two-step Boc protection strategy. First, react 4-acetylpyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalyze with DMAP (4-dimethylaminopyridine) at 0–25°C for 6–12 hours .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify Boc group integration and absence of unreacted amine .

- Validation : Compare melting point and spectroscopic data with literature. Use LC-MS for molecular weight confirmation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl N-(4-acetylpyridin-2-yl)carbamate?

- Spectroscopy :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyridine and acetyl regions.

- IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and acetyl C=O (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for carbamate derivatives like tert-butyl N-(4-acetylpyridin-2-yl)carbamate?

- Methodology :

- Refinement : Compare SHELXL (for small molecules) and SIR97 (for direct methods) outputs to identify systematic errors . Validate using the CIF check tool in PLATON.

- Data Collection : Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts. Re-measure problematic reflections at low temperature (100 K) .

- Analysis : Cross-validate bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to distinguish experimental noise from genuine electronic effects .

Q. What strategies enhance the hydrolytic stability of the Boc group in tert-butyl N-(4-acetylpyridin-2-yl)carbamate under acidic reaction conditions?

- Experimental Design :

- Protection : Introduce steric hindrance by substituting the pyridine ring with electron-withdrawing groups (e.g., nitro) to reduce Boc cleavage rates .

- Stability Assays : Monitor degradation via HPLC under simulated acidic conditions (e.g., 1M HCl in dioxane). Compare half-lives with control compounds lacking acetyl or Boc groups .

- Mechanistic Insight : Use ¹H NMR kinetics to track protonation of the carbamate oxygen, a key step in Boc deprotection .

Q. How can computational modeling predict the reactivity of tert-butyl N-(4-acetylpyridin-2-yl)carbamate in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring and acetyl group .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.